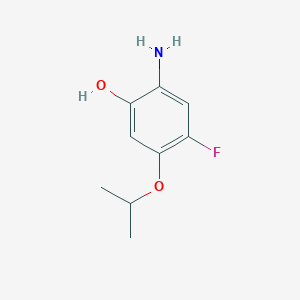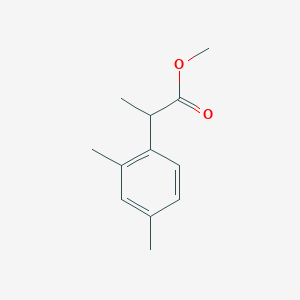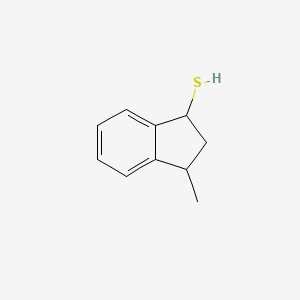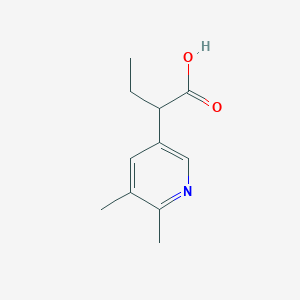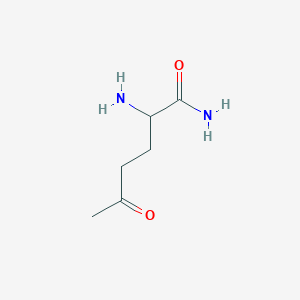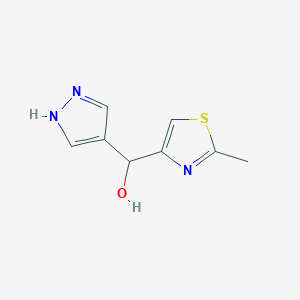
(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol is a chemical compound that features both thiazole and pyrazole rings These heterocyclic structures are known for their diverse biological activities and are often found in various pharmaceutical agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole and pyrazole rings. These rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methyl-1,3-thiazol-4-yl)methanol: Lacks the pyrazole ring, which may reduce its biological activity.
(1H-pyrazol-4-yl)methanol: Lacks the thiazole ring, which may alter its interaction with molecular targets.
(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)ethanol: Similar structure but with an ethanol group, which may affect its solubility and reactivity.
Uniqueness
(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both thiazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H9N3OS |
|---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
(2-methyl-1,3-thiazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H9N3OS/c1-5-11-7(4-13-5)8(12)6-2-9-10-3-6/h2-4,8,12H,1H3,(H,9,10) |
InChI-Schlüssel |
SDIGHFYATRUDSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302748.png)
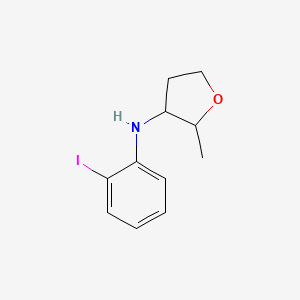
![1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13302760.png)

![4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302775.png)
![3-[3-(Methylsulfanyl)propoxy]azetidine](/img/structure/B13302781.png)
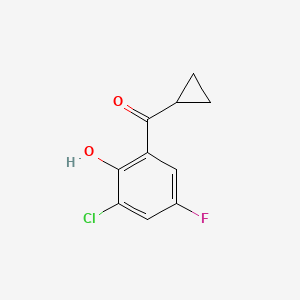
![4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302799.png)

